molecular formula C15H12BrClN2O2 B4246081 4-BROMO-N~1~-[2-(3-CHLOROANILINO)-2-OXOETHYL]BENZAMIDE

4-BROMO-N~1~-[2-(3-CHLOROANILINO)-2-OXOETHYL]BENZAMIDE

Cat. No.: B4246081
M. Wt: 367.62 g/mol
InChI Key: DHWQSTZOESNSAE-UHFFFAOYSA-N
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Description

4-BROMO-N~1~-[2-(3-CHLOROANILINO)-2-OXOETHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position of the benzamide ring and a chlorophenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-[2-(3-CHLOROANILINO)-2-OXOETHYL]BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the amide bond: The reaction between 4-bromobenzoic acid and 3-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 4-bromo-N-(3-chlorophenyl)benzamide.

    Introduction of the oxoethyl group: The subsequent reaction of the intermediate with an appropriate oxoethylating agent, such as ethyl chloroformate, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~1~-[2-(3-CHLOROANILINO)-2-OXOETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-BROMO-N~1~-[2-(3-CHLOROANILINO)-2-OXOETHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a tool compound to study the effects of halogenated benzamides on biological systems.

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-[2-(3-CHLOROANILINO)-2-OXOETHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell growth. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(3-chlorophenyl)benzamide: Lacks the oxoethyl group, making it less versatile in certain applications.

    2-bromo-N-(4-chlorophenyl)benzamide: Differently substituted, leading to variations in reactivity and biological activity.

    4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: Contains a different amine group, affecting its chemical properties and applications.

Uniqueness

4-BROMO-N~1~-[2-(3-CHLOROANILINO)-2-OXOETHYL]BENZAMIDE is unique due to the presence of both bromine and chlorine atoms, as well as the oxoethyl group. This combination of functional groups provides it with distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-bromo-N-[2-(3-chloroanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2/c16-11-6-4-10(5-7-11)15(21)18-9-14(20)19-13-3-1-2-12(17)8-13/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWQSTZOESNSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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